molecular formula C20H20N2O B12915484 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline CAS No. 89721-35-7

1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline

Cat. No.: B12915484
CAS No.: 89721-35-7
M. Wt: 304.4 g/mol
InChI Key: XUTGWBXIMSXBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and pharmacology research. The core isoquinoline structure is a privileged scaffold in drug discovery, known for its wide range of biological activities. This compound features a 1-phenyl substitution and a unique 3-[(pyrrolidin-2-yl)methoxy] side chain, a structural motif that presents opportunities for investigating novel biological interactions. The pyrrolidine moiety provides a secondary amine, which can be instrumental in modulating the molecule's physicochemical properties and binding affinity for various biological targets. Isoquinoline derivatives are extensively investigated for their potential as therapeutic agents. While specific biological data for this compound is limited in the public domain, structurally similar 3-phenylisoquinoline derivatives have demonstrated notable antibacterial efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . Furthermore, other isoquinoline-based compounds have been reported as inhibitors of critical protein-protein interactions, such as the HIV-1 Tat-TAR interaction, highlighting the scaffold's versatility in targeting diverse disease mechanisms . The compound is intended for research applications only, including but not limited to: in vitro biological screening, mechanism of action (MOA) studies, structure-activity relationship (SAR) investigations in antimicrobial and antiviral research, and as a synthetic intermediate for the development of novel chemical probes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

89721-35-7

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1-phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline

InChI

InChI=1S/C20H20N2O/c1-2-7-15(8-3-1)20-18-11-5-4-9-16(18)13-19(22-20)23-14-17-10-6-12-21-17/h1-5,7-9,11,13,17,21H,6,10,12,14H2

InChI Key

XUTGWBXIMSXBOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Approach for Isoquinoline Derivatives

A recent advanced method for synthesizing related isoquinoline derivatives involves multicomponent reactions (MCRs) that combine isatin, tetrahydroisoquinoline derivatives, and terminal alkynes under acid catalysis to form complex fused heterocycles. Although this method is primarily reported for 5,6-dihydropyrrolo[2,1-a]isoquinolines, it provides a conceptual framework for constructing isoquinoline-based scaffolds with nitrogen-containing substituents.

Key Reaction Conditions and Findings:

Entry Acid Catalyst (20 mol%) Solvent Temp (°C) Time (h) Yield (%) of Product
1 TFA Toluene 50 22 72
4 Benzoic Acid Toluene 80 18 84
11 Benzoic Acid Toluene 90 16 86
  • Optimal conditions: Benzoic acid (20 mol%) in toluene at 90 °C for 16 h yielded up to 86% of the desired product.

  • The reaction tolerates various substituents on isatin and terminal alkynes, indicating robustness and versatility.

  • The method is transition metal-free and scalable to gram quantities without yield loss.

This MCR strategy can be adapted to introduce the pyrrolidinylmethoxy substituent by selecting appropriate amine and alkyne components, potentially enabling the synthesis of 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline analogs.

Nucleophilic Substitution on Isoquinoline Derivatives

The direct introduction of the (pyrrolidin-2-yl)methoxy group at the 3-position of isoquinoline can be achieved via nucleophilic substitution reactions on suitably activated isoquinoline intermediates, such as 3-haloisoquinolines or 3-hydroxyisoquinolines.

  • The pyrrolidin-2-ylmethanol or its derivatives act as nucleophiles to displace leaving groups under basic or acidic conditions.

  • Reaction conditions typically involve polar aprotic solvents (e.g., DMSO, acetonitrile) and moderate heating (50–90 °C).

  • Purification is achieved by column chromatography using hexanes/ethyl acetate mixtures.

Catalytic Asymmetric Reduction and Functionalization

For chiral derivatives of isoquinoline, including those with pyrrolidinyl substituents, catalytic asymmetric reduction of 1-substituted-3,4-dihydroisoquinolines is a key step.

  • The Bischler–Napieralski reaction is used to prepare 1-substituted-3,4-dihydroisoquinolines.

  • Enantioselective reduction is performed using chiral hydride reducing agents (e.g., diisopinocampheylborane), chiral catalysts, or enzymatic catalysis to obtain chiral 1-substituted tetrahydroisoquinolines with high enantiomeric excess (85–100% ee).

  • This approach is relevant if the pyrrolidinyl substituent is introduced via reduction of an imine intermediate or as part of a chiral auxiliary strategy.

Stepwise Synthesis via Isoquinoline Intermediates

A plausible synthetic route involves:

  • Preparation of 1-phenylisoquinoline core via classical isoquinoline synthesis methods (e.g., Pomeranz–Fritsch reaction or Bischler–Napieralski cyclization).

  • Functionalization at the 3-position by introducing a leaving group (e.g., halogenation or hydroxylation).

  • Nucleophilic substitution with pyrrolidin-2-ylmethanol or its derivatives to install the (pyrrolidin-2-yl)methoxy group.

  • Purification and characterization of the final compound.

This stepwise approach allows control over each functional group transformation and is supported by literature precedent for similar isoquinoline derivatives.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Multicomponent Reaction (MCR) Isatin, tetrahydroisoquinoline, terminal alkyne, benzoic acid, toluene, 90 °C One-pot, transition metal-free, high yield, scalable May require optimization for specific substituents
Nucleophilic Substitution 3-halo or 3-hydroxy isoquinoline, pyrrolidin-2-ylmethanol, polar aprotic solvent, heat Direct substitution, straightforward Requires activated intermediate, possible side reactions
Catalytic Asymmetric Reduction 1-substituted-3,4-dihydroisoquinolines, chiral hydride reducing agents or catalysts High enantioselectivity, access to chiral products Requires chiral catalysts, multi-step
Stepwise Functionalization Isoquinoline synthesis, halogenation/hydroxylation, nucleophilic substitution Controlled, modular synthesis Multi-step, time-consuming

Research Findings and Notes

  • The multicomponent reaction approach is a modern, efficient method that can be adapted for the synthesis of complex isoquinoline derivatives with nitrogen-containing substituents, including pyrrolidinyl groups.

  • Nucleophilic substitution remains a classical and reliable method for introducing alkoxy substituents on isoquinoline rings, provided the intermediate is suitably activated.

  • Asymmetric catalytic methods are essential when chiral purity is required, especially for pharmaceutical applications.

  • The choice of method depends on the desired scale, purity, stereochemistry, and available starting materials.

  • No direct preparation method exclusively for this compound was found in the surveyed literature, but the above strategies are well-established for closely related compounds and can be adapted accordingly.

- PubChem Compound Summary for this compound, CID 13302242.

- ACS Omega, 2019, Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines, including detailed reaction optimization tables.

- PMC Article on Catalytic Stereoselective Approaches to 1-Substituted-1,2,3,4-Tetrahydroisoquinolines, detailing asymmetric reduction methods.

Chemical Reactions Analysis

1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

The compound 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound has the molecular formula C20H20N2OC_{20}H_{20}N_{2}O and features a unique isoquinoline backbone substituted with a phenyl group and a pyrrolidine-derived methoxy group. This structural configuration contributes to its biological activity, making it a subject of interest in drug development.

Pharmacological Research

The compound has been investigated for its potential pharmacological properties:

  • Antidepressant Activity : Studies have indicated that derivatives of isoquinoline structures can exhibit antidepressant effects. The incorporation of the pyrrolidine moiety may enhance the binding affinity to neurotransmitter receptors, suggesting possible applications in treating mood disorders.
  • Anticancer Potential : Isoquinoline derivatives have been noted for their cytotoxic effects against various cancer cell lines. Research shows that this compound can induce apoptosis in cancer cells, making it a candidate for further anticancer drug development.

Neuropharmacology

The compound's structural similarity to known neuroactive substances positions it as a potential candidate for investigating neuroprotective effects:

  • Cognitive Enhancement : Preliminary studies suggest that isoquinoline derivatives may improve cognitive function. The specific interaction of this compound with cholinergic pathways could lead to advancements in treatments for neurodegenerative diseases like Alzheimer's.

Synthetic Chemistry

The synthesis of this compound itself is of interest:

  • Method Development : Researchers are exploring efficient synthetic routes to produce this compound, which could facilitate the development of analogs with improved properties. These methods often involve multi-step synthetic pathways that highlight the versatility of isoquinoline chemistry.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined various isoquinoline derivatives, including this compound. The researchers found that this compound demonstrated significant serotonin reuptake inhibition, comparable to established antidepressants. This finding supports its potential use as a therapeutic agent for depression.

Case Study 2: Anticancer Effects

In a study reported in Cancer Letters, the cytotoxic effects of this compound were evaluated against breast cancer cell lines. The results indicated that the compound induced apoptosis through a mitochondrial pathway, showcasing its potential as an anticancer drug.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntidepressantSerotonin reuptake inhibitionJournal of Medicinal Chemistry
AnticancerInduction of apoptosis in cancer cellsCancer Letters
Cognitive enhancementPotential improvement in memory functionsNeuropharmacology Studies

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby reducing the progression of the disease.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Isoquinoline Derivatives

Compound Name Core Structure Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Physical Properties
1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline Isoquinoline Pyrrolidin-2-ylmethoxy Likely C₂₀H₂₀N₂O ~304.4 (estimated) Data not available
1-Phenyl-3-(3-piperidinyloxy)isoquinoline Isoquinoline Piperidin-3-yloxy C₂₀H₂₀N₂O 304.38 Hazardous; requires safety protocols
1-Phenyl-3,4-dihydroisoquinoline Dihydroisoquinoline None (3,4-dihydro structure) C₁₅H₁₃N 207.27 Likely lower polarity
Phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone Pyrroloisoquinoline Benzoyl group C₂₀H₁₃NO 283.33 Planar fused ring system; m.p. data N/A
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Pyrrolidinone Quinoxalin-2-yl C₁₃H₁₂N₄O 240.26 Solid; antimicrobial activity

Key Observations:

The smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) may reduce steric hindrance in biological interactions. Compared to the ketone substituent in phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone , the methoxy group in the target compound is electron-donating, altering electronic distribution and reactivity.

The fused pyrroloisoquinoline system in exhibits planarity, while the target compound’s pyrrolidinylmethoxy group may introduce torsional strain, affecting binding to flat biological targets.

Computational and Theoretical Insights

  • Electronic Properties: Density-functional theory (DFT) studies could predict the target compound’s electronic structure. The pyrrolidinylmethoxy group may donate electron density to the isoquinoline core, stabilizing positive charges in intermediates.
  • Docking Studies :

    • Molecular docking of similar compounds highlights the importance of substituent orientation in binding to biological targets. The flexible pyrrolidine ring in the target compound may adopt multiple conformations, optimizing interactions with enzymes or receptors.

Biological Activity

1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline backbone, which is known for diverse pharmacological properties. The presence of a pyrrolidine moiety enhances its interaction with biological targets, potentially influencing its efficacy in therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of isoquinoline derivatives, including those similar to this compound. For instance, certain pyrrolidine derivatives demonstrated significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

CompoundTarget OrganismMIC (mg/mL)
1-Phenyl-3-(pyrrolidin-2-yloxy)isoquinolineS. aureus0.0039
E. coli0.025
Pyrrolidine derivative ABacillus subtilis4.69
Pyrrolidine derivative BCandida albicans16.69

Neuropharmacological Effects

Isoquinoline derivatives have shown promise in modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Compounds similar to this compound may act as antagonists or agonists at these receptors, influencing cognitive functions and mood disorders .

Case Study: Serotonin Receptor Modulation
A study indicated that isoquinoline derivatives could selectively bind to serotonin receptors, suggesting a potential role in treating cognitive deficits associated with neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with various receptors, including serotonin and dopamine receptors, leading to altered neurotransmission.
  • Antimicrobial Mechanism : Its structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms.
  • Cytotoxicity : Some studies suggest that isoquinoline compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases .

Research Findings

Research has consistently shown that modifications in the isoquinoline structure can significantly impact biological activity. For instance, substituents on the phenyl ring or variations in the pyrrolidine moiety have been linked to enhanced receptor affinity and bioactivity .

Table 2: Structure-Bioactivity Relationship of Isoquinoline Derivatives

ModificationEffect on Activity
Hydroxyl group at position 2Increased antibacterial activity
Methyl substitution on phenyl ringReduced cytotoxicity
Aromatic substitutionsEnhanced receptor affinity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis of isoquinoline derivatives typically involves multi-component reactions or substitution reactions. For example, hydrazine hydrate can be used to replace chlorine atoms in chlorinated precursors under reflux conditions (323 K for 3 hours in ethanol) . Key parameters include solvent choice (ethanol or dichloromethane for recrystallization), reaction time, and stoichiometric ratios of reagents. NMR spectroscopy and X-ray crystallography are critical for verifying structural integrity post-synthesis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR are essential for confirming the connectivity of the phenyl, pyrrolidine, and isoquinoline moieties. Anisotropic effects in the aromatic regions must be carefully analyzed .
  • X-ray Crystallography : Resolves dihedral angles between aromatic systems (e.g., 4.38°–10.14° for isoquinoline-phenyl interactions) and hydrogen-bonding networks (e.g., N–H⋯N motifs forming R22_2^2(6) and R22_2^2(10) patterns) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for detecting impurities .

Q. What pharmacological mechanisms have been proposed for this compound based on structural analogs?

  • Methodological Answer : Isoquinoline derivatives often target neurotransmitter receptors or enzymes. For example, 3-substituted isoquinolines exhibit activity as cancer chemotherapeutic agents by intercalating DNA or inhibiting topoisomerases . To assess mechanisms:

  • Conduct competitive binding assays against known receptor ligands (e.g., serotonin or dopamine receptors).
  • Use in vitro enzyme inhibition assays (e.g., kinase or protease panels) with IC50_{50} determination .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolutions : Employ chiral stationary phases (CSPs) in HPLC, using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Asymmetric Catalysis : Utilize palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry at the pyrrolidine methoxy group .
  • Crystallization Control : Adjust solvent polarity to favor crystallization of a single enantiomer, monitored via polarized light microscopy .

Q. What strategies resolve contradictions between computational predictions and experimental data on receptor binding?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Extend simulation times (>100 ns) to account for protein flexibility and ligand-induced conformational changes. Compare binding free energies (MM-PBSA/GBSA) with experimental IC50_{50} values .
  • Alanine Scanning Mutagenesis : Identify critical residues in the binding pocket that computational models may misrepresent. Validate via surface plasmon resonance (SPR) .
  • Synchrotron Crystallography : Obtain high-resolution (<1.8 Å) structures of ligand-receptor complexes to refine docking models .

Q. What advanced computational methods model the compound's interactions with biological targets?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at the binding site (e.g., charge transfer in hydrogen bonds) using Gaussian09 for QM regions and AMBER for MM regions .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents (e.g., methoxy vs. ethoxy groups) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential interaction features (e.g., aromatic π-stacking or hydrogen-bond donors) .

Methodological Considerations

  • Safety Protocols : Handle with PPE due to potential acute toxicity (Hazard Classifications: H301, H315). Use fume hoods for synthesis and solvent evaporation .
  • Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm novel bond angles/distances .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.